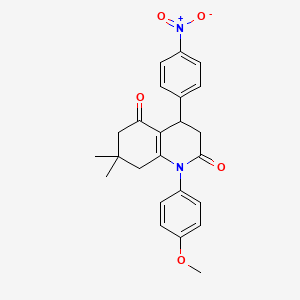
1-(4-methoxyphenyl)-7,7-dimethyl-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-METHOXYPHENYL)-7,7-DIMETHYL-4-(4-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that belongs to the class of octahydroquinoline derivatives This compound is characterized by the presence of methoxy and nitro functional groups attached to a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYPHENYL)-7,7-DIMETHYL-4-(4-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with 4-nitrobenzaldehyde in the presence of a suitable catalyst, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like piperidine or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYPHENYL)-7,7-DIMETHYL-4-(4-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups such as hydroxyl, amino, or halogen groups. These derivatives can exhibit diverse chemical and biological properties.
Scientific Research Applications
1-(4-METHOXYPHENYL)-7,7-DIMETHYL-4-(4-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential as antibacterial and antiviral agents, making it a subject of interest in medicinal chemistry
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-7,7-DIMETHYL-4-(4-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its derivatives can inhibit bacterial enzymes, disrupting essential metabolic processes and leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide: This compound shares the methoxyphenyl group and has shown similar biological activities.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a similar aromatic structure and exhibits antimicrobial and antiproliferative properties.
Uniqueness
1-(4-METHOXYPHENYL)-7,7-DIMETHYL-4-(4-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is unique due to its specific combination of functional groups and the octahydroquinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H24N2O5 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-7,7-dimethyl-4-(4-nitrophenyl)-3,4,6,8-tetrahydroquinoline-2,5-dione |
InChI |
InChI=1S/C24H24N2O5/c1-24(2)13-20-23(21(27)14-24)19(15-4-6-17(7-5-15)26(29)30)12-22(28)25(20)16-8-10-18(31-3)11-9-16/h4-11,19H,12-14H2,1-3H3 |
InChI Key |
HNSASPUYXOLIEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl 4-[(3-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B11520374.png)
![N-[(2Z)-4-(3,4-dimethylphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11520383.png)
![1-[(2,6-Dichlorophenyl)methyl]-6-ethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B11520390.png)
![Tribenzo[a,c,i]phenazine](/img/structure/B11520391.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]heptanamide](/img/structure/B11520396.png)
![2-nitro-5-(piperidin-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline](/img/structure/B11520399.png)
![N-benzyl-2-({(Z)-[4-(naphthalen-1-ylmethoxy)phenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11520402.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B11520403.png)
![2-Chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11520408.png)
![2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl (2Z)-3-(furan-2-yl)prop-2-enoate](/img/structure/B11520413.png)
![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B11520420.png)
![Tetraethyl 5',5',9'-trimethyl-6'-(2-methylpropanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11520421.png)
![N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide](/img/structure/B11520423.png)
![N-[(5Z)-5-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B11520429.png)
